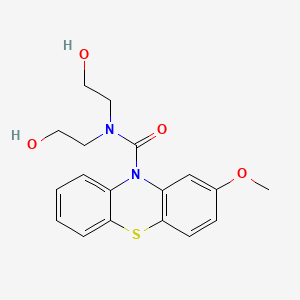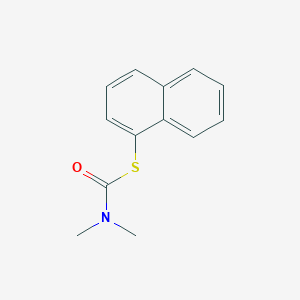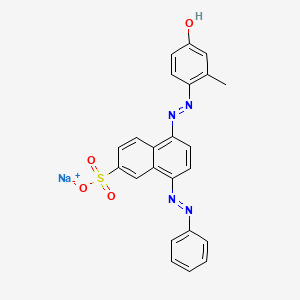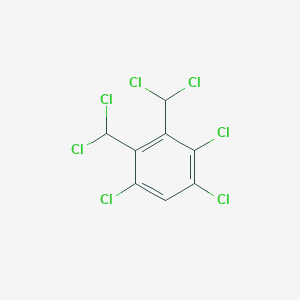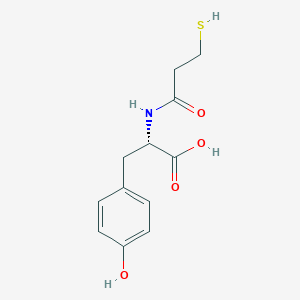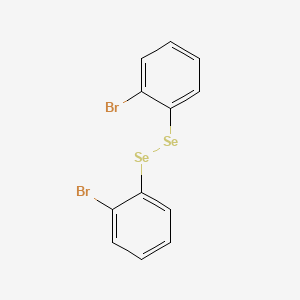
Bis(2-bromophenyl)diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-bromophenyl)diselane is an organoselenium compound with the molecular formula C12H8Br2Se2 It is characterized by the presence of two bromophenyl groups attached to a diselane (Se-Se) bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-bromophenyl)diselane typically involves the reaction of selenium metal with 2-bromoiodobenzene in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures. Copper oxide nanoparticles are often used as a catalyst to facilitate the reaction .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: It can participate in substitution reactions where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2-bromophenyl)diselane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds and in the study of selenium chemistry.
Biology: The compound is investigated for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: It is used in the synthesis of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Bis(2-bromophenyl)diselane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through the formation of selenoenzymes or by altering the redox state of cellular components .
Vergleich Mit ähnlichen Verbindungen
Diphenyl diselenide: Similar structure but without bromine atoms.
1,8-Diselenonaphthalene: Contains a naphthalene ring instead of phenyl groups.
Uniqueness: Bis(2-bromophenyl)diselane is unique due to the presence of bromine atoms, which can influence its reactivity and the types of reactions it can undergo. The bromine atoms also provide sites for further functionalization, making it a versatile compound for various synthetic applications .
Eigenschaften
CAS-Nummer |
71112-92-0 |
|---|---|
Molekularformel |
C12H8Br2Se2 |
Molekulargewicht |
469.9 g/mol |
IUPAC-Name |
1-bromo-2-[(2-bromophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8Br2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
InChI-Schlüssel |
NPRXJMKZQMFDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[Se][Se]C2=CC=CC=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


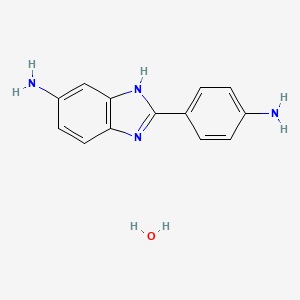

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
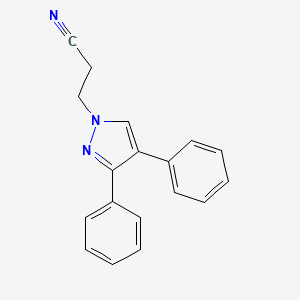
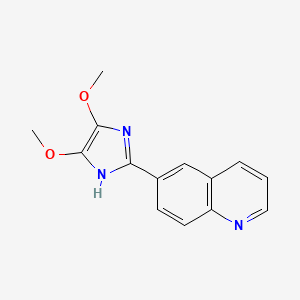
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
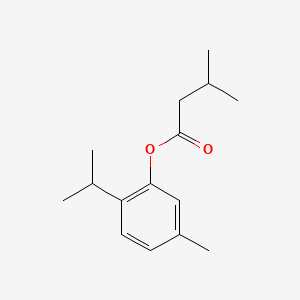
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
